Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate
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Overview
Description
Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and drugs, playing a crucial role in cell biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach includes the use of cyclization reactions where the starting materials undergo ring closure to form the indole structure .
Industrial Production Methods
Industrial production of such compounds often employs catalytic processes to enhance yield and selectivity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized indole derivatives, while reduction could produce more reduced forms .
Scientific Research Applications
Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may bind to receptors or enzymes, altering their activity and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Indole-3-acetic acid
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide .
Uniqueness
What sets Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate apart is its unique structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
612065-17-5 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl 10-oxo-1,2,3,9-tetrahydroindolizino[6,7-b]indole-4-carboxylate |
InChI |
InChI=1S/C16H14N2O3/c1-21-16(20)13-11-7-4-8-18(11)15(19)14-12(13)9-5-2-3-6-10(9)17-14/h2-3,5-6,17H,4,7-8H2,1H3 |
InChI Key |
OEGFGOLWPKNRJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=O)C3=C1C4=CC=CC=C4N3 |
Origin of Product |
United States |
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